Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)-
Overview
Description
Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- is an organic compound with a complex structure that includes a benzene ring substituted with bromine, methoxy, and isopropyl groups. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a methoxy-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production .
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- can undergo further electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the aromatic ring.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a Lewis acid catalyst.
Friedel-Crafts Alkylation: Isopropyl chloride and a Lewis acid catalyst.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
Scientific Research Applications
Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- involves its interaction with electrophiles and nucleophiles due to the presence of electron-donating and electron-withdrawing groups on the benzene ring. The methoxy group activates the ring towards electrophilic substitution, while the bromine atom can participate in various chemical transformations .
Comparison with Similar Compounds
Benzene, 1-bromo-2-methoxy-: Similar structure but lacks the isopropyl group.
Benzene, 1-bromo-4-methoxy-: Similar structure but with different substitution pattern.
Properties
IUPAC Name |
1-bromo-2-methoxy-4-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVJIKIJDVVNHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630678 | |
Record name | 1-Bromo-2-methoxy-4-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820258-23-9 | |
Record name | 1-Bromo-2-methoxy-4-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=820258-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methoxy-4-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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